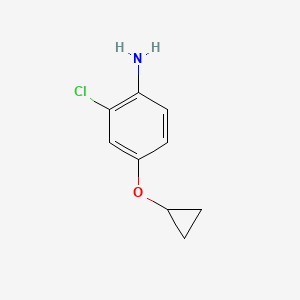

2-Chloro-4-cyclopropoxyaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

2-chloro-4-cyclopropyloxyaniline |

InChI |

InChI=1S/C9H10ClNO/c10-8-5-7(3-4-9(8)11)12-6-1-2-6/h3-6H,1-2,11H2 |

InChI Key |

JDCYLHSWZJFEPD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=C(C=C2)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4 Cyclopropoxyaniline and Analogues

Strategies for the Construction of the 2-Chloro-4-cyclopropoxyaniline Core Structure

The assembly of the this compound molecule can be achieved through two main retrosynthetic disconnections: reduction of a nitro-substituted precursor or alkoxylation of a phenolic or halo-aromatic starting material.

A common and effective strategy for synthesizing aryl amines is the reduction of the corresponding nitroarene. acs.org This method is widely applied in the synthesis of this compound, starting from the precursor 2-chloro-4-cyclopropoxy-1-nitrobenzene (B15093681). The primary challenge in this approach is the selective reduction of the nitro group without affecting the chloro-substituent (dehalogenation).

Catalytic hydrogenation is a premier industrial method for the reduction of nitroarenes due to its high efficiency and clean reaction profile. rsc.org The process involves reacting the chlorinated nitroaromatic compound with hydrogen gas in the presence of a metal catalyst. google.com

Noble metal catalysts, particularly platinum (Pt) and palladium (Pd), are highly active for this transformation. acs.orgrsc.org To mitigate the undesired side reaction of hydrodechlorination, specific catalyst systems and reaction conditions are employed. For instance, sulphided platinum-on-charcoal catalysts have shown high selectivity in the reduction of various chlorinated nitroaromatic compounds. google.com The presence of sulfur acts as a catalyst modifier, suppressing the cleavage of the carbon-chlorine bond.

Recent research has focused on developing hybrid nano-structured catalysts to enhance both activity and selectivity. A zirconium/zeolite supported platinum catalyst (Pt/ZrO2/ZSM-5) demonstrated superior performance in the selective hydrogenation of p-chloronitrobenzene, attributed to a synergistic effect and favorable electron transfer from platinum to the zirconia support. rsc.org

| Catalyst | Substrate Example | Key Conditions | Selectivity Note | Reference |

|---|---|---|---|---|

| 5% Sulphided Pt on Charcoal | 2-Chloro-4-nitroaniline (B86195) | H2 (140 psi), 120°C, 10 hours | Excellent yield and purity, minimal dechlorination. | google.com |

| Pt/ZrO2/ZSM-5 | p-Chloronitrobenzene | H2, Solvent | High activity (TOF up to 8525 h-1) and selectivity. | rsc.org |

| γ-Mo2N | p-Chloronitrobenzene | H2, Gas or Liquid Phase | High selectivity for the haloaniline by activating the N-O bond of the nitro group. | acs.org |

A classic and cost-effective alternative to catalytic hydrogenation is the reduction of nitroarenes using a metal in an acidic medium. The Béchamp reduction, which traditionally uses iron filings and hydrochloric acid, is a foundational method. Modern variations often employ iron powder in the presence of acetic acid, offering milder reaction conditions. google.com

This system is highly effective for the reduction of nitro groups on various aromatic and heteroaromatic rings. For example, the reduction of 2-chloro-4-nitropyridine (B32982) N-oxide is successfully achieved using iron powder in refluxing glacial acetic acid. google.com The reaction proceeds to completion, and the desired amine is obtained after neutralization and extraction. Zinc dust can also be used as the reductant in similar transformations. nih.gov The general applicability and tolerance of other functional groups, such as halogens, make this a robust synthetic tool. acs.org

| Reducing System | Substrate Example | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Iron powder / Glacial acetic acid | 2-Chloro-4-nitropyridine N-oxide | Reflux, 1.5 hours | Not specified, but reaction goes to completion. | google.com |

| Carbonyl iron powder / H2O | 1-Chloro-4-nitrobenzene | Vigorous stirring in water with surfactant | High yield | escholarship.org |

An alternative synthetic route involves the formation of the cyclopropoxy ether bond. This can be accomplished either through nucleophilic aromatic substitution on a halogenated nitrobenzene (B124822) or by O-alkylation of a corresponding phenol (B47542).

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto an electron-deficient aromatic ring. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a leaving group, typically a halogen. libretexts.org

In the context of synthesizing precursors for this compound, a dihalonitrobenzene like 2,4-dichloronitrobenzene (B57281) could serve as a starting material. The nitro group at position 1 activates the chlorine atoms at positions 2 (ortho) and 4 (para) for nucleophilic attack. The reaction with a nucleophile like sodium cyclopropoxide would lead to the displacement of one of the chlorine atoms. The regioselectivity of the substitution (i.e., whether the C2 or C4 chlorine is replaced) is influenced by the specific reaction conditions and the relative activation provided by the nitro group. In many cases, the para-substituted product is favored due to less steric hindrance. For instance, reacting 3,4-dichloronitrobenzene (B32671) with sodium methoxide (B1231860) results in the substitution of the chlorine at the 4-position (para to the nitro group). chegg.com Fluorine is an excellent leaving group in SNAr reactions, often better than chlorine. masterorganicchemistry.com

O-alkylation provides another pathway to the cyclopropyl (B3062369) ether linkage. The most common method is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com For the synthesis of the 2-chloro-4-cyclopropoxy-1-nitrobenzene precursor, this would involve the deprotonation of 2-chloro-4-nitrophenol (B164951) with a strong base to form the corresponding phenoxide, followed by reaction with a cyclopropyl halide, such as cyclopropyl bromide.

However, this approach has challenges. Cyclopropyl halides are poor electrophiles in SN2 reactions and require high temperatures (e.g., ≥150 °C), which can limit functional group compatibility and lead to side reactions like E2 elimination. nih.gov

A more modern and often milder alternative is the copper-catalyzed Chan-Lam O-cyclopropylation. This reaction couples a phenol with a cyclopropylboronic acid in the presence of a copper(II) catalyst, such as copper(II) acetate, and an oxidant like oxygen. nih.gov This method is operationally simpler and compatible with a wider array of functional groups.

| Method | Precursors | Key Reagents | General Conditions | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | 2-Chloro-4-nitrophenol, Cyclopropyl bromide | Strong base (e.g., NaH, KH) | High temperatures (≥150 °C), polar aprotic solvent. | masterorganicchemistry.comnih.gov |

| Chan-Lam Coupling | Phenol, Cyclopropylboronic acid | Cu(OAc)2, 1,10-phenanthroline, O2 (1 atm) | Moderate temperatures, various solvents. | nih.gov |

Halogenation Strategies for Chloro-Substitution

The introduction of a chlorine atom at a specific position on the aniline (B41778) ring is a critical step in the synthesis of this compound. Direct chlorination of aniline and its derivatives can be challenging due to the high reactivity of the aromatic ring, which can lead to multiple halogenations and a mixture of isomers.

One common strategy involves the direct chlorination of an unprotected aniline derivative. The use of copper(II) chloride (CuCl₂) in an ionic liquid has been shown to be an effective method for the regioselective para-chlorination of anilines under mild conditions. beilstein-journals.org This approach avoids the need for hazardous reagents like gaseous HCl or supplementary oxygen. beilstein-journals.org Other reagents used for the direct chlorination of unprotected anilines include sulfonyl chloride and N-chlorosuccinimide. beilstein-journals.org

To control regioselectivity and prevent over-halogenation, a protecting group strategy is often employed. The amino group is first acylated to form an acetanilide, which deactivates the ring and directs the incoming electrophile. Subsequent chlorination followed by deprotection of the acetyl group yields the desired chloroaniline.

Another approach involves the chlorination of a precursor molecule, such as 4-nitroaniline (B120555). This compound can be chlorinated, and the resulting 2-chloro-4-nitroaniline can then be converted to the final product through reduction of the nitro group. prepchem.com The conditions for such chlorinations, including temperature and the type of acid used, are crucial for achieving high yields and purity. prepchem.com For instance, a process for preparing 2,6-dichloro-4-nitroaniline (B1670479) from 4-nitroaniline involves a carefully controlled chlorination using a chlorine bleaching liquor in the presence of an acid and a dispersing agent, with temperature adjustments throughout the reaction. prepchem.com

Functional Group Interconversions on Aniline Precursors

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the introduction of a desired functional group from a more easily accessible precursor. In the synthesis of this compound and its analogues, the most significant FGI is the reduction of a nitro group to an amine. ias.ac.inlkouniv.ac.in

The synthesis often starts with a nitrated aromatic compound, as the nitro group can be readily introduced onto the benzene (B151609) ring via electrophilic nitration. The nitro group then serves as a precursor to the aniline's amino group. For example, the synthesis of 4-cyclopropoxyaniline (B3186111) can be achieved from 2-chloro-1-cyclopropoxy-4-nitrobenzene (B14806102) by reducing the nitro group. uni-saarland.de This reduction is typically accomplished using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation. google.com

The retrosynthetic analysis of many aniline derivatives reveals that the disconnection of the C-N bond often leads back to a nitroaromatic compound. ias.ac.inlkouniv.ac.in This is because direct amination of the aromatic ring is often less efficient and regioselective than nitration followed by reduction. The choice of starting material is crucial; for instance, to synthesize p-bromoaniline, direct bromination of aniline yields the 2,4,6-tribromoaniline, making an FGI approach necessary. ias.ac.in

The following table summarizes common functional group interconversions used in the synthesis of aniline precursors.

| Precursor Functional Group | Target Functional Group | Reagents and Conditions | Reference |

| Nitro (-NO₂) | Amine (-NH₂) | Fe/HCl, Sn/HCl, H₂/Pd-C, Iron powder/Acetic acid google.com | ias.ac.inlkouniv.ac.in |

| Amide (-NHCOR) | Amine (-NH₂) | Acid or base hydrolysis | amazonaws.com |

Regioselectivity and Stereoselectivity in Synthetic Routes

Controlling the position of substituents on the aromatic ring (regioselectivity) is a paramount challenge in the synthesis of polysubstituted anilines like this compound. The directing effects of the substituents already present on the aniline ring govern the position of subsequent modifications.

The amino group of aniline is a strong activating group and an ortho-, para-director. Direct halogenation of aniline, for example, typically yields a mixture of ortho- and para-isomers, with the para-isomer often being the major product. beilstein-journals.org The electronic properties of other substituents on the ring also play a critical role. Electron-donating groups generally favor ortho- and para-substitution, while electron-withdrawing groups direct incoming electrophiles to the meta-position. ulisboa.pt Studies on the nitration of toluidine derivatives have shown that the regioselectivity is influenced by the interplay of the resonance effect of the N-acetyl group and the inductive effect of the methyl group. ulisboa.pt

In the synthesis of a related compound, 4-chloro-2-cyclopropylcarbonylaniline, a key step involves the condensation of 4-chloroaniline (B138754) with cyanocyclopropane to introduce the acyl group at the ortho-position to the amine. google.com This highlights that specific reaction conditions and reagents can be employed to achieve the desired regiochemistry. The use of Lewis acids like AlCl₃ or GaCl₃ was found to influence the yield of the ortho-acylated product significantly. google.com

Furthermore, innovative methods are being developed to control regioselectivity. For instance, a method for the ortho-selective radical amination of aniline-derived sulfamate (B1201201) salts has been reported, which utilizes noncovalent interactions to guide the incoming radical to the desired position. bohrium.com

Stereoselectivity is generally not a primary concern in the synthesis of this compound itself, as the molecule is achiral. However, in the synthesis of more complex analogues or derivatives, controlling the stereochemistry of substituents can become crucial.

Optimization of Reaction Conditions and Process Chemistry Considerations

The optimization of reaction conditions is essential for developing efficient, scalable, and cost-effective synthetic routes. This involves a systematic investigation of various reaction parameters to maximize yield and purity while minimizing reaction times and by-product formation.

For industrial-scale production, process chemistry considerations become paramount. A patent for the synthesis of 4-chloro-2-cyclopropylcarbonylaniline describes an improved process that avoids the use of a Grignard reagent, which is often problematic for large-scale operations, resulting in higher yields. google.com In another example, the industrial-scale synthesis of 2-chloro-1-(1-chlorocyclopropyl)ethanone (B56625) was optimized by studying the kinetics of the chlorination reaction. It was found that increasing the chlorine flow rate could significantly reduce the reaction time, although this required precise temperature control to maintain selectivity.

The choice of catalyst, solvent, base, and temperature can all be critical. In the optimization of a Buchwald-Hartwig amination, various palladium catalysts, ligands, and bases were screened to find the optimal conditions for the coupling reaction. uni-saarland.de The following table illustrates the optimization of a palladium-catalyzed coupling reaction.

| Entry | Catalyst | Ligand | Base | Solvent | Temperature | Conversion |

| 1 | [Pd(cinnamyl)Cl]₂ | BippyPhos | NaOtBu | 1,4-dioxane | 90 °C | 0% |

| 2 | tBuXPhos Pd G3 | - | Cs₂CO₃ | toluene | 100 °C | 0% |

| 3 | tBuXPhos Pd G3 | - | NaOtBu | toluene | 100 °C | 0% |

| 4 | tBuXPhos Pd G3 | - | NaOtBu | 1,4-dioxane | 90 °C | 0% |

| 5 | Pd-175 | - | Cs₂CO₃ | 1,4-dioxane | 80 °C | 92% |

| As determined by LCMS. Data adapted from a study on the synthesis of novel quorum sensing inhibitors. uni-saarland.de |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the synthesis of aniline derivatives, several strategies can be employed to make the processes more sustainable.

One key area is the use of greener solvents. Water is an ideal green solvent, and methodologies have been developed for the synthesis of diverse anilines in a water medium using a designer surfactant. acs.org Ionic liquids have also been explored as alternative solvents for the halogenation of anilines, offering a safer and more environmentally benign option compared to traditional methods that use volatile and hazardous solvents. beilstein-journals.org

Energy efficiency can be improved by utilizing alternative energy sources like microwave irradiation and ultrasound. Microwave-assisted domino reactions have been shown to enable the green synthesis of various nitrogen-containing heterocycles from aniline derivatives with short reaction times. rsc.org Similarly, ultrasound-promoted multicomponent synthesis in the presence of a green additive like citric acid provides a rapid and clean method for producing pyrrolidinone derivatives from aniline. rsc.org

The use of renewable feedstocks is another important aspect of green chemistry. Researchers have developed electrochemical methods to synthesize aniline derivatives from lignin, a major component of biomass, under mild conditions. researchgate.net This approach offers a sustainable alternative to traditional petroleum-based starting materials.

Furthermore, the development of catalytic processes is central to green chemistry as it reduces waste by enabling the use of smaller quantities of reagents. The use of a reusable poly(aniline-co-melamine)@MnFe₂O₄ nanocatalyst for the synthesis of pyrazole (B372694) derivatives demonstrates the potential of heterogeneous catalysts in green chemical processes. frontiersin.org

Chemical Reactivity and Derivatization Pathways of 2 Chloro 4 Cyclopropoxyaniline

Reactions Involving the Aromatic Amine Moiety

The primary amino group attached to the aromatic ring is a key site for a multitude of chemical reactions, enabling the synthesis of a wide array of derivatives.

Acylation and Sulfonylation Reactions

The amino group of 2-Chloro-4-cyclopropoxyaniline readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. For instance, reaction with chloroacetyl chloride in the presence of a base like sodium acetate in acetic acid would yield N-(2-chloro-4-cyclopropoxyphenyl)acetamide nih.govijpsr.inforesearchgate.netnih.gov. This transformation is a common strategy to protect the amino group or to introduce new functionalities.

Similarly, sulfonylation of the amino group can be achieved by reacting this compound with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to afford the corresponding sulfonamide, N-(2-chloro-4-cyclopropoxyphenyl)-4-methylbenzenesulfonamide organic-chemistry.orgnih.gov. These reactions are fundamental in medicinal chemistry for the synthesis of compounds with potential biological activities.

Table 1: Examples of Acylation and Sulfonylation Products

| Reagent | Product Name |

| Chloroacetyl chloride | N-(2-chloro-4-cyclopropoxyphenyl)acetamide |

| p-Toluenesulfonyl chloride | N-(2-chloro-4-cyclopropoxyphenyl)-4-methylbenzenesulfonamide |

Diazotization and Coupling Reactions

The aromatic amine functionality of this compound allows for diazotization, a process that converts the amino group into a diazonium salt. This is typically achieved by treating the aniline (B41778) with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) orientjchem.orgresearchgate.netunb.caijirset.comnih.gov. The resulting 2-chloro-4-cyclopropoxybenzenediazonium salt is a versatile intermediate.

These diazonium salts can then undergo a variety of coupling reactions. For example, in azo coupling, the diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds orientjchem.orgresearchgate.netunb.caijirset.com. These azo dyes have significant industrial applications.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The amino group of this compound can participate in palladium-catalyzed cross-coupling reactions. While the compound itself is an amine, it can also act as a coupling partner in reactions like the Buchwald-Hartwig amination. More commonly, the chloro-substituted aromatic ring of this molecule would be the site of coupling with other amines. However, if derivatized to an aryl halide, the amino group could direct the coupling.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. In a typical reaction, an aryl halide (or triflate) is coupled with an amine in the presence of a palladium catalyst and a strong base nih.govuwindsor.carsc.orgorganic-chemistry.org. For this compound, the chloro group provides a handle for such transformations, allowing for the introduction of various aryl or alkylamino groups at the 2-position, provided the existing amino group is appropriately protected.

Electrophilic Aromatic Substitution on the Ring

The substituents on the benzene (B151609) ring of this compound, namely the chloro, cyclopropoxy, and amino groups, direct the position of incoming electrophiles in electrophilic aromatic substitution reactions. The amino group is a powerful activating group and is ortho-, para-directing. The cyclopropoxy group is also activating and ortho-, para-directing. The chloro group is deactivating but ortho-, para-directing.

Given the positions of the existing substituents, the most likely positions for electrophilic attack would be ortho and para to the amino and cyclopropoxy groups. However, since the para position to the amino group is occupied by the chloro substituent, and the para position to the cyclopropoxy group is occupied by the amino group, the primary sites for substitution would be the positions ortho to the amino and cyclopropoxy groups. Steric hindrance from the existing substituents will also play a significant role in determining the regioselectivity of the reaction. To control the reactivity and regioselectivity, the amino group is often acylated to form an amide, which is less activating but still ortho-, para-directing.

Reactions Involving the Cyclopropoxy Group

The cyclopropoxy group, while generally stable, can undergo specific reactions, most notably ring-opening under certain conditions.

Ring-Opening Reactions of the Cyclopropane Ring

The three-membered ring of the cyclopropoxy group is strained and can be opened under acidic conditions or through reactions mediated by Lewis acids or transition metals mdpi.comuni-regensburg.denih.govnih.govresearchgate.net. The presence of the oxygen atom attached to the aromatic ring can influence the regioselectivity of the ring-opening.

For instance, treatment with a strong acid could lead to the formation of a carbocation intermediate, which can then be attacked by a nucleophile. Lewis acids can also catalyze the ring-opening, facilitating the formation of various functionalized derivatives uni-regensburg.denih.govresearchgate.net. The specific products formed would depend on the reaction conditions and the nucleophiles present in the reaction mixture.

Cleavage of the Ether Linkage

The ether linkage in this compound, specifically the cyclopropyl (B3062369) ether, represents a point of potential chemical transformation, although ethers are generally known for their high chemical stability. wikipedia.org The cleavage of the C-O bond in ethers is an uncommon reaction that typically requires specialized reagents or harsh conditions. wikipedia.org In the context of organic synthesis, this process is generally an acid-catalyzed nucleophilic substitution reaction. wikipedia.org

The reaction is most commonly accomplished using strong acids, with aqueous solutions of hydrobromic acid (HBr) or hydroiodic acid (HI) being particularly effective; hydrochloric acid (HCl) is generally not reactive enough to cleave ethers. libretexts.orgopenstax.org The mechanism of cleavage depends on the nature of the groups attached to the ether oxygen. wikipedia.orgopenstax.org For an aryl alkyl ether like this compound, the reaction proceeds via protonation of the ether oxygen by the strong acid. libretexts.orgmasterorganicchemistry.com This step is crucial as it transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com

Following protonation, a halide anion (Br⁻ or I⁻), acting as a nucleophile, attacks the carbon atom of the alkyl group. libretexts.org In the case of this compound, the nucleophile would attack the cyclopropyl group. Aryl ethers consistently cleave in a way that produces a phenol (B47542) and an alkyl halide because the carbon-oxygen bond of the aromatic ring is stronger, and nucleophilic attack on an sp²-hybridized aromatic carbon is energetically unfavorable. libretexts.org Therefore, the cleavage of this compound with a strong acid like HI or HBr would be expected to yield 2-chloro-4-aminophenol and the corresponding cyclopropyl halide. Diaryl ethers, in contrast, are resistant to cleavage by acids. libretexts.org

The reaction pathway can be either Sₙ1 or Sₙ2. masterorganicchemistry.com If the alkyl group can form a stable carbocation (e.g., tertiary, benzylic), the reaction may proceed through an Sₙ1 mechanism. openstax.orgyoutube.com For primary and secondary alkyl groups, the reaction follows an Sₙ2 pathway where the nucleophile attacks the less sterically hindered carbon. openstax.orgyoutube.com Given the strained nature of the cyclopropyl ring, the specific conditions would be critical in determining the reaction's efficiency and potential side reactions.

Transformations of the Chloro-Substituent

The chloro-substituent on the aromatic ring of this compound is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through substitution or coupling reactions.

Nucleophilic Aromatic Substitution of Chlorine

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing halides on an aromatic ring. However, unlike nucleophilic substitution on alkyl halides, SₙAr reactions with aryl halides are generally challenging and require specific conditions. libretexts.org Aryl halides are typically inert to Sₙ1 and Sₙ2 conditions because the formation of an aryl cation is unstable and backside attack is sterically impossible. libretexts.org

The SₙAr mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (in this case, the chloride ion). libretexts.org This reaction is significantly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they help to stabilize the negative charge of the intermediate. libretexts.org

In the structure of this compound, the substituents are an amino group (-NH₂) and a cyclopropoxy group (-O-c-Pr). Both of these groups are generally considered electron-donating, which would destabilize the anionic intermediate required for SₙAr. Consequently, this compound is expected to be unreactive towards nucleophilic aromatic substitution under standard conditions. For the reaction to proceed, activation of the ring, for instance by introducing electron-withdrawing groups, or the use of very strong nucleophiles and harsh reaction conditions, would likely be necessary.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.com These reactions provide a highly effective means of modifying the chloro-substituent of this compound.

Suzuki Coupling

The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide using a palladium catalyst and a base. youtube.commdpi.com This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. youtube.com Aryl chlorides, including functionalized chloroanilines, can serve as the organohalide component. nih.gov While aryl chlorides are less reactive than the corresponding bromides or iodides, suitable catalytic systems, often employing bulky, electron-rich phosphine ligands (like XPhos), can effectively facilitate the coupling of these less reactive substrates. nih.gov A typical Suzuki reaction involving this compound would couple it with an aryl or vinyl boronic acid to produce a biaryl or vinyl-substituted aniline derivative, respectively. mdpi.commdpi.com

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgchem-station.com This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org It is an invaluable method for synthesizing arylalkynes. nih.gov As with other cross-coupling reactions, the reactivity of the aryl halide is in the order I > Br > Cl. wikipedia.org The coupling of aryl chlorides often requires more forcing conditions or specialized catalyst systems compared to aryl bromides or iodides. chem-station.com Nevertheless, protocols have been developed for the Sonogashira coupling of aryl chlorides, enabling the reaction of substrates like this compound with various terminal alkynes to yield 2-alkynyl-4-cyclopropoxyaniline derivatives. libretexts.org

Heck Reaction

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 Cyclopropoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, the complete chemical structure of 2-Chloro-4-cyclopropoxyaniline can be confirmed.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the cyclopropoxy group. The electron-donating nature of the amino (-NH₂) and cyclopropoxy (-O-c-Pr) groups, and the electron-withdrawing, ortho-directing nature of the chloro (-Cl) group, all influence the chemical shifts of the aromatic protons.

The aromatic region would likely feature three signals for the protons on the benzene (B151609) ring. The proton at the C3 position, being ortho to both the chlorine and the amino group, would appear as a doublet. The proton at the C5 position, ortho to the cyclopropoxy group and meta to the chlorine, would also be a doublet, while the proton at C6, meta to both the cyclopropoxy and amino groups, would present as a doublet of doublets.

The amine protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The cyclopropoxy group gives rise to a characteristic set of signals: a multiplet for the methine proton (-O-CH-) and two multiplets for the diastereotopic methylene (B1212753) protons (-CH₂-).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Data is predicted based on analogous structures and standard chemical shift increments.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~ 6.8 - 7.0 | d | Aromatic H-3 |

| ~ 6.6 - 6.8 | dd | Aromatic H-6 |

| ~ 6.5 - 6.7 | d | Aromatic H-5 |

| ~ 3.6 - 3.8 | br s | -NH₂ |

| ~ 3.5 - 3.7 | m | -O-CH (cyclopropyl) |

d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet

Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected for the aromatic carbons, and two for the cyclopropoxy group. The chemical shifts are influenced by the attached functional groups. The carbon atom bonded to the electronegative chlorine atom (C2) and the oxygen atom of the cyclopropoxy group (C4) will be shifted downfield. The carbon attached to the amino group (C1) will also show a characteristic shift.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Data is predicted based on analogous structures and standard chemical shift increments.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 145 - 148 | C4 (C-O) |

| ~ 140 - 143 | C1 (C-N) |

| ~ 128 - 130 | C6 |

| ~ 120 - 123 | C2 (C-Cl) |

| ~ 118 - 120 | C3 |

| ~ 115 - 117 | C5 |

| ~ 32 - 35 | -O-CH (cyclopropyl) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between protons and carbons. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. youtube.com For this compound, COSY would show correlations between adjacent aromatic protons (H5 with H6). It would also confirm the connectivity within the cyclopropyl (B3062369) ring, showing correlations between the methine proton and the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum. For instance, the aromatic proton signals would correlate to their respective aromatic carbon signals, and the cyclopropyl proton signals would correlate to the methine and methylene carbon signals of the ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is vital for connecting different fragments of the molecule. Key HMBC correlations would include:

Correlations from the cyclopropyl methine proton to the aromatic C4.

Correlations from the amine protons to aromatic carbons C1, C2, and C6.

Correlations from the aromatic proton H3 to carbons C1, C2, C4, and C5.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for the N-H bonds of the primary amine, the C-O bond of the ether linkage, the aromatic ring, and the C-Cl bond. The N-H stretching vibrations of the primary amine are expected as two distinct bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching appears just above 3000 cm⁻¹, while the C-H stretches of the cyclopropyl group appear just below 3000 cm⁻¹. The C-O ether stretch and the aromatic C=C stretching vibrations would be visible in the fingerprint region. researchgate.net

Table 3: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3500 | N-H asymmetric stretch | Primary Amine (-NH₂) |

| 3300 - 3400 | N-H symmetric stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 3000 | C-H stretch | Cyclopropyl |

| 1600 - 1650 | N-H bend | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C stretch | Aromatic Ring |

| 1200 - 1250 | C-O stretch | Aryl-alkyl ether |

| 1000 - 1100 | Ring vibration | Cyclopropyl |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly effective for detecting vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring breathing modes and the C-Cl stretching vibration. nih.gov The symmetric vibrations of the cyclopropyl ring would also be Raman active. This technique is valuable for confirming the presence of the aromatic and halogen functionalities within the molecule.

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3000 - 3100 | C-H stretch | Aromatic |

| ~ 1600 | C=C stretch (ring breathing) | Aromatic Ring |

| ~ 1000 | Ring breathing | Substituted Benzene |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a molecule. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, MS provides precise data on molecular mass and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z ratio with very high accuracy, typically to four or five decimal places. This precision allows for the determination of a molecule's exact mass, which in turn enables the calculation of its unique elemental formula, distinguishing it from other compounds with the same nominal mass.

For this compound, with a chemical formula of C₉H₁₀ClNO, the theoretical monoisotopic mass can be calculated with high precision. This calculated value serves as a benchmark for experimental HRMS measurements, which would confirm the compound's elemental composition by matching the measured mass to the theoretical value within a narrow mass error range (typically < 5 ppm). The presence of chlorine is readily identified by its characteristic isotopic pattern, with two major isotopes, ³⁵Cl and ³⁷Cl, appearing in an approximate 3:1 ratio of abundance.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClNO |

| Nominal Mass | 183 |

| Monoisotopic Mass ([M]⁺) | 183.0451 |

| [M+H]⁺ (protonated) | 184.0529 |

| Isotope [M+2]⁺ (³⁷Cl) | 185.0421 |

Note: Values are calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) and represent the expected data from an HRMS experiment.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are detected. The fragmentation pathways provide a "fingerprint" of the molecule's structure, revealing the connectivity of its atoms.

While specific experimental MS/MS data for this compound is not publicly available, plausible fragmentation pathways can be predicted based on the known behavior of related chemical structures, such as anilines and aryl ethers. The protonated molecule ([M+H]⁺) would likely serve as the precursor ion. Key fragmentation steps would involve the cleavage of the cyclopropoxy group and losses from the aniline (B41778) core.

Predicted Fragmentation Pathways:

Loss of Propene: A common fragmentation for cyclopropyl ethers involves the rearrangement and loss of a neutral propene molecule (C₃H₆), leading to a hydroxylated intermediate.

Loss of the Cyclopropyl Group: Direct cleavage of the C-O bond could result in the loss of a cyclopropyl radical (•C₃H₅).

Cleavage of the Ether Bond: Scission of the aryl C-O bond could lead to fragments corresponding to the chlorophenylamine radical cation and a cyclopropoxy radical.

Loss of HCl: Elimination of a neutral hydrogen chloride molecule is another potential pathway for chlorinated aromatic compounds.

Table 2: Predicted MS/MS Fragments for this compound ([M+H]⁺ = m/z 184.05)

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Formula of Fragment |

|---|---|---|---|

| 184.05 | C₃H₆ (propene) | 142.01 | [C₆H₅ClNO]⁺ |

| 184.05 | •C₃H₅ (cyclopropyl radical) | 143.02 | [C₆H₆ClNO]⁺ |

| 184.05 | C₃H₄O (cyclopropanone) | 128.02 | [C₆H₇ClN]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's conformation and packing in the solid state.

Currently, the crystal structure of this compound has not been reported in crystallographic databases. However, insights into its likely solid-state structure can be inferred from closely related compounds, such as 2-Chloro-4-iodoaniline. In the crystal structure of this analog, the aniline molecule engages in various weak intermolecular interactions, including N–H···N, N–H···Cl, and N–H···I hydrogen bonds, which stabilize the crystal lattice.

Table 3: Expected Molecular and Crystal Structure Parameters for this compound (Based on Analogs)

| Parameter | Expected Feature |

|---|---|

| Molecular Geometry | Planar aniline ring with pyramidal geometry at the nitrogen atom |

| Cyclopropyl group likely oriented out of the plane of the benzene ring | |

| Intermolecular Interactions | Hydrogen bonding involving the -NH₂ group (N-H···N, N-H···O, N-H···Cl) |

| Potential for weak C-H···π interactions |

| Crystal Packing | Formation of chains or sheets stabilized by hydrogen bonds |

Chiroptical Spectroscopy (if applicable for enantiomers)

Chiroptical spectroscopy refers to a group of techniques, including optical rotatory dispersion (ORD) and circular dichroism (CD), that measure the differential interaction of a substance with left- and right-circularly polarized light. These methods are exclusively applicable to chiral molecules—molecules that are non-superimposable on their mirror images and thus can exist as enantiomers.

A molecule is chiral if it lacks an internal plane of symmetry and a center of inversion. An examination of the structure of this compound reveals that it is an achiral molecule. It possesses a plane of symmetry that passes through the amino group, the cyclopropoxy group, and carbon atoms 1 and 4 of the benzene ring.

Since this compound is achiral, it does not have enantiomers and will not rotate plane-polarized light or exhibit a circular dichroism spectrum. Therefore, chiroptical spectroscopy is not an applicable technique for its stereochemical analysis.

Computational Chemistry and Theoretical Modeling of 2 Chloro 4 Cyclopropoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to the theoretical investigation of molecular systems. Methods like DFT offer a favorable balance between computational cost and accuracy for molecules of this size. A common functional used for such studies on aniline (B41778) derivatives is B3LYP, often paired with a comprehensive basis set such as 6-311++G(d,p) to accurately describe the electronic structure. nih.govresearchgate.netglobalresearchonline.net

The first step in most quantum chemical studies is to determine the molecule's most stable three-dimensional structure, known as the ground-state geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. For 2-Chloro-4-cyclopropoxyaniline, this process would identify the most stable arrangement of the aniline ring, the chloro and amino substituents, and the orientation of the cyclopropoxy group.

The presence of the flexible cyclopropoxy group necessitates a conformational analysis to locate the global energy minimum. This involves systematically rotating the dihedral angles associated with the group and performing geometry optimization at each step to map out the potential energy surface. The resulting optimized structure corresponds to a true energy minimum, which is confirmed by subsequent vibrational frequency calculations. globalresearchonline.net

| Structural Parameter | Description | Typical Method of Determination |

|---|---|---|

| Bond Lengths (Å) | Internuclear distances between bonded atoms (e.g., C-C, C-N, C-Cl, C-O). | DFT (e.g., B3LYP/6-311++G(d,p)) Optimization |

| Bond Angles (°) | Angles formed by three consecutive bonded atoms (e.g., C-C-C, H-N-H). | DFT (e.g., B3LYP/6-311++G(d,p)) Optimization |

| Dihedral Angles (°) | Torsional angles defining the orientation of substituents, particularly the cyclopropoxy group relative to the benzene (B151609) ring. | DFT (e.g., B3LYP/6-311++G(d,p)) Optimization |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. fiveable.mepressbooks.pub Of particular interest are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for evaluating the chemical reactivity and kinetic stability of a molecule. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity. nih.gov Conversely, a large HOMO-LUMO gap implies greater stability. pastic.gov.pk These calculations provide insight into the molecule's electronic behavior and potential reaction sites. wuxiapptec.com

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Related to the ionization potential and electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (E_LUMO - E_HOMO). | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. |

Theoretical vibrational frequency calculations serve two primary purposes. First, they are used to confirm that an optimized geometry is a true energy minimum on the potential energy surface; a stable structure will have no imaginary frequencies. Second, they predict the positions of absorption bands in the infrared (IR) and Raman spectra. researchgate.net

The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. To improve agreement with experimental data, the computed frequencies are typically multiplied by an empirical scaling factor. nih.govglobalresearchonline.net A detailed analysis, such as a Potential Energy Distribution (PED) analysis, can be performed to assign the calculated vibrational modes to specific atomic motions, such as C-H stretches, N-H wags, or ring deformations. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (IR/Raman) | Assignment |

|---|---|---|---|

| N-H Asymmetric Stretch | ~3500 | To be determined | Stretching of the two N-H bonds in the amino group. |

| C-H Aromatic Stretch | ~3100-3000 | To be determined | Stretching of C-H bonds on the benzene ring. |

| C-O-C Stretch | ~1250 | To be determined | Stretching of the ether linkage in the cyclopropoxy group. |

| C-Cl Stretch | ~700 | To be determined | Stretching of the carbon-chlorine bond. |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict various spectroscopic properties, providing a valuable tool for interpreting and verifying experimental results.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netnih.gov These calculations are performed on the optimized molecular geometry, and the resulting chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted spectra can aid in the assignment of experimental peaks. mdpi.com

UV-Vis Spectroscopy: The electronic absorption properties, which determine the UV-Vis spectrum, can be predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λ_max).

IR and Raman Spectroscopy: As mentioned previously, the vibrational frequencies and their corresponding intensities calculated from quantum mechanics directly simulate the IR and Raman spectra. globalresearchonline.net

| Spectroscopy Type | Calculated Parameter | Computational Method | Comparison with Experiment |

|---|---|---|---|

| NMR | ¹H & ¹³C Chemical Shifts (ppm) | GIAO | Aids in assigning peaks in experimental spectra. |

| UV-Vis | Maximum Absorption Wavelength (λ_max, nm) | TD-DFT | Predicts the electronic transitions responsible for color and UV absorption. |

| IR/Raman | Vibrational Frequencies (cm⁻¹) | DFT (Harmonic Frequency Analysis) | Helps assign bands to specific molecular vibrations. |

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry is instrumental in exploring the potential chemical reactivity of a molecule. By modeling a proposed reaction pathway, researchers can identify intermediate structures and, crucially, locate the transition state (TS)—the highest energy point along the reaction coordinate.

The TS structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path. Once the reactants, products, and transition state are optimized, the activation energy (the energy difference between the transition state and the reactants) can be calculated. This value provides a quantitative measure of the reaction's kinetic feasibility, helping to elucidate plausible reaction mechanisms.

Molecular Dynamics Simulations (if applicable for interactions)

While quantum chemical calculations typically model a single molecule in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (like a solution) or their interaction with a larger system (such as a protein or membrane) over time. nih.govmdpi.com

For this compound, MD simulations could be employed to understand its solvation properties, its diffusion behavior, or its potential binding mode within a biological target. nih.gov These simulations rely on force fields—a set of parameters that describe the potential energy of the system—to calculate the forces on each atom and propagate their motion according to the laws of classical mechanics. MD can thus provide insights into dynamic processes and intermolecular interactions that are inaccessible to static, single-molecule quantum calculations. rsc.org

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. While specific QSPR studies dedicated exclusively to this compound are not extensively documented in publicly available literature, the principles of QSPR are widely applied to substituted anilines, a class to which this compound belongs. These studies provide a robust framework for predicting the properties of this compound based on its molecular structure.

The fundamental premise of QSPR is that the variations in the physicochemical properties of a series of analogous compounds can be explained by differences in their molecular descriptors. These descriptors are numerical values that quantify various aspects of a molecule's structure, such as its size, shape, electronic distribution, and lipophilicity. By developing a regression model that links these descriptors to an experimentally determined property, it becomes possible to predict that property for new, unsynthesized compounds.

For a molecule like this compound, a QSPR model would typically involve the calculation of a variety of molecular descriptors. These can be broadly categorized into several groups:

Electronic Descriptors: These quantify the electronic aspects of the molecule. For this compound, the presence of the electron-withdrawing chlorine atom and the electron-donating amino and cyclopropoxy groups significantly influences the electron density distribution in the aromatic ring. Key electronic descriptors would include:

Hammett constants (σ): These describe the electron-donating or electron-withdrawing nature of the substituents on the aniline ring.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the molecule's ability to donate or accept electrons and are crucial for understanding its reactivity.

Steric Descriptors: These relate to the size and shape of the molecule. The cyclopropoxy group, in particular, introduces a unique steric profile compared to simpler alkoxy groups. Examples of steric descriptors include:

Molar refractivity (MR): This is related to the volume of the molecule and its polarizability.

Topological indices: These are numerical descriptors derived from the graph representation of the molecule and provide information about its branching and connectivity.

Hydrophobicity Descriptors: These quantify the lipophilicity of the molecule, which is a critical factor in its partitioning behavior between polar and non-polar environments. The most common hydrophobicity descriptor is:

LogP (octanol-water partition coefficient): This is the logarithm of the ratio of the concentration of the compound in octanol (B41247) to its concentration in water.

A typical QSPR study for a series of substituted anilines, including a compound like this compound, would involve the following steps:

Data Set Selection: A diverse set of aniline derivatives with known experimental values for a particular physicochemical property (e.g., boiling point, solubility, chromatographic retention time) would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the data set using computational chemistry software.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to develop a mathematical equation that best correlates the molecular descriptors with the experimental property.

Model Validation: The predictive power of the developed QSPR model would be assessed using statistical techniques like cross-validation and by using an external test set of compounds that were not used in the model development.

To illustrate the types of data used in such studies, the following table presents a selection of calculated molecular descriptors for this compound and a few related aniline derivatives. These descriptors can be calculated using various online tools and computational chemistry software.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds |

|---|---|---|---|---|---|

| This compound | C9H10ClNO | 183.64 | 2.59 | 35.25 | 2 |

| Aniline | C6H7N | 93.13 | 0.90 | 26.02 | 0 |

| 4-Chloroaniline (B138754) | C6H6ClN | 127.57 | 1.83 | 26.02 | 0 |

| 4-Methoxyaniline | C7H9NO | 123.15 | 1.21 | 35.25 | 1 |

By establishing a statistically significant relationship between descriptors like those in the table and a specific physicochemical property, a QSPR model can be a powerful tool for predicting the properties of novel aniline derivatives like this compound, thereby guiding further experimental investigation and application.

Research Applications of 2 Chloro 4 Cyclopropoxyaniline

A Cornerstone in Synthetic Chemistry: Role as a Key Intermediate

2-Chloro-4-cyclopropoxyaniline serves as a pivotal building block in the synthesis of more complex molecules. Its chemical reactivity and structural features make it a sought-after precursor in the development of advanced organic compounds.

Precursor for Advanced Organic Building Blocks

In the realm of organic synthesis, this compound is recognized as an important intermediate. Organic building blocks are fundamental molecular units that chemists utilize to construct larger, more complex molecules with specific functions. The presence of the chloro, amino, and cyclopropoxy groups on the aniline (B41778) ring allows for a variety of chemical transformations, making it a versatile starting material for the synthesis of a wide array of advanced organic building blocks. These building blocks can then be employed in the discovery and development of new pharmaceuticals and other specialty chemicals.

Building Block for Heterocyclic Compounds

The synthesis of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, is a cornerstone of medicinal and materials chemistry. This compound can be a valuable precursor in the synthesis of various heterocyclic systems. For instance, the aniline functional group can participate in cyclization reactions to form nitrogen-containing heterocycles, which are prevalent in many biologically active molecules and functional materials. The chloro and cyclopropoxy substituents can further be modified to tune the properties of the final heterocyclic compounds.

Potential in Agrochemical Research

The structural motifs present in this compound are of significant interest in the field of agrochemical research. While direct applications are still under investigation, its role as an intermediate in the synthesis of potential plant growth regulators and pesticides is an active area of exploration.

Synthesis of Plant Growth Regulators (e.g., related to KT-30)

Plant growth regulators are crucial for modern agriculture, enabling the control of plant development and improvement of crop yields. While no direct synthesis of KT-30 (Forchlorfenuron) using this compound has been reported in the reviewed literature, the aniline scaffold is a common feature in many synthetic plant growth regulators. The unique substitution pattern of this compound makes it a candidate for the synthesis of novel analogues of existing plant growth regulators, potentially leading to compounds with improved efficacy or different selectivity.

Intermediates for Fungicides and Herbicides (e.g., related to difenoconazole)

The development of new fungicides and herbicides is essential for protecting crops from diseases and weeds. Although a direct link to the synthesis of the fungicide difenoconazole (B1670550) was not found, the chloroaniline moiety is a key component in many agrochemicals. The synthesis of difenoconazole involves intermediates such as 2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane. While this compound is not a direct precursor, its structural similarity to intermediates used in the synthesis of various fungicides and herbicides suggests its potential as a building block for the discovery of new active ingredients in this sector.

Intermediates for Electronic Chemical Materials

The field of electronic materials is constantly seeking new organic molecules with specific electronic and optical properties. While specific applications of this compound in this area are not yet widely documented, the inherent properties of substituted anilines make them attractive candidates for further research. The cyclopropoxy group, in particular, can influence the electronic properties and molecular packing of organic materials, which are critical factors for their performance in electronic devices. Further research is needed to explore the potential of this compound and its derivatives as intermediates for the synthesis of novel electronic materials.

Precursors for Organic Light-Emitting Diode (OLED) Materials

While direct utilization of this compound in commercially significant Organic Light-Emitting Diode (OLED) materials is not extensively documented in publicly available literature, its structural motifs are relevant to the synthesis of components for these devices. Aniline derivatives are foundational precursors for a variety of organic electronic materials. In the context of OLEDs, substituted anilines are often incorporated into larger molecular structures that serve as hole transport layers (HTLs), electron transport layers (ETLs), or emissive materials.

The synthesis of complex organic molecules for OLEDs often involves cross-coupling reactions where aniline derivatives can be used to introduce specific electronic and steric properties. For instance, the triphenylamine (B166846) unit, which can be synthesized from aniline precursors, is a common building block in hole-transporting materials due to its electron-donating nature and ability to form stable amorphous films. The presence of a chloro- and a cyclopropoxy- group on the aniline ring of this compound could be leveraged to fine-tune the electronic properties (such as the HOMO and LUMO energy levels) and the morphological stability of the resulting materials. The cyclopropoxy group, in particular, can enhance solubility and influence the solid-state packing of the molecules, which are critical parameters for device performance and longevity.

| Potential Role in OLEDs | Rationale |

| Hole Transport Layer (HTL) Precursor | Aniline derivatives are precursors to triphenylamine-based HTLs. The substituents on this compound could modify the ionization potential and charge mobility. |

| Emissive Layer Dopant Precursor | Could be a building block for fluorescent or phosphorescent emitters where the electronic properties are tuned by the chloro- and cyclopropoxy- groups. |

| Electron Transport Layer (ETL) Precursor | Although less common, nitrogen-containing compounds can be incorporated into ETL materials. |

Building Blocks for Organic Photovoltaic (OPV) Materials

In the field of organic photovoltaics (OPVs), the design of donor and acceptor materials with tailored electronic and optical properties is crucial for achieving high power conversion efficiencies. Substituted anilines like this compound can serve as valuable building blocks for the synthesis of these materials. The aniline nitrogen can be a potent electron-donating group, making it a suitable component for donor polymers or small molecules in bulk heterojunction solar cells.

The specific substituents on this compound offer avenues for molecular engineering. The electron-withdrawing nature of the chlorine atom can help in lowering the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting material, which can lead to a higher open-circuit voltage (Voc) in the OPV device. Conversely, the cyclopropoxy group is generally considered to be electron-donating and can also improve the solubility of the final polymer or small molecule, which is beneficial for solution-based processing of the active layer. The interplay of these substituents allows for precise tuning of the material's properties.

| Potential Application in OPVs | Key Structural Contribution | Anticipated Benefit |

| Donor Material Synthesis | The aniline moiety acts as an electron-donating unit. | Enhanced light absorption and charge generation. |

| Molecular Property Tuning | The chloro- group can lower the HOMO level. | Increased open-circuit voltage (Voc). |

| Processability Enhancement | The cyclopropoxy group can improve solubility. | Facilitates solution-based fabrication methods. |

Chemical Probe Development and Chemical Biology Research

Development of Kinase Inhibitors (e.g., as building blocks for JAK2 modulators)

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Janus kinases (JAKs), particularly JAK2, are important targets for the development of therapeutics for myeloproliferative neoplasms. Many kinase inhibitors are small molecules that bind to the ATP-binding site of the enzyme.

Substituted anilines are a common feature in the structure of many kinase inhibitors, where they often form key hydrogen bonding interactions with the kinase domain. The development of novel JAK2 inhibitors could utilize this compound as a building block. The aniline nitrogen can serve as a hydrogen bond donor or acceptor, while the chloro- and cyclopropoxy- groups can occupy specific pockets within the ATP-binding site, contributing to the potency and selectivity of the inhibitor. The precise arrangement of these functional groups is critical for achieving the desired inhibitory activity.

| Kinase Inhibitor Component | Function of the this compound Moiety |

| Hinge-Binding Motif | The aniline nitrogen can form hydrogen bonds with the kinase hinge region. |

| Selectivity Pocket Occupant | The chloro- and cyclopropoxy- groups can interact with specific amino acid residues to enhance selectivity for JAK2 over other kinases. |

| Scaffold for Further Functionalization | The aniline can be a point of attachment for other chemical groups to optimize the inhibitor's properties. |

Applications in Dye Chemistry as an Intermediate

Aniline and its derivatives are fundamental intermediates in the synthesis of a vast array of dyes, particularly azo dyes. jchemrev.com The synthesis of an azo dye involves two main steps: diazotization of a primary aromatic amine followed by a coupling reaction with a suitable coupling component. jchemrev.com

This compound can serve as the primary amine component in this process. The diazotization of this compound would involve its reaction with nitrous acid to form a diazonium salt. This salt would then be reacted with a coupling component, such as a phenol (B47542) or another aromatic amine, to form the final azo dye. The color of the resulting dye would be influenced by the electronic properties of the substituents on both the diazonium salt precursor and the coupling component. The chloro- and cyclopropoxy- groups on the this compound moiety would modify the wavelength of maximum absorption (λmax) of the dye, thereby affecting its color.

General Reaction Scheme for Azo Dye Synthesis:

Diazotization: this compound + HNO₂ + H⁺ → 2-Chloro-4-cyclopropoxybenzenediazonium ion

Coupling: 2-Chloro-4-cyclopropoxybenzenediazonium ion + Coupling Component → Azo Dye

Research into Corrosion Inhibitor Precursors

Corrosion is a significant industrial problem, and the use of organic corrosion inhibitors is a common method for protecting metallic materials from degradation. nih.gov Compounds containing heteroatoms like nitrogen, sulfur, and oxygen, as well as aromatic rings, are often effective corrosion inhibitors. nih.gov These molecules can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process.

Aniline derivatives have been investigated as precursors for the synthesis of corrosion inhibitors. echemcom.com The aniline moiety in this compound can interact with the metal surface through the lone pair of electrons on the nitrogen atom. The aromatic ring can also contribute to the adsorption through π-electron interactions. The chloro- and cyclopropoxy- substituents can further enhance the inhibitory effect by increasing the electron density on the molecule and influencing its orientation on the metal surface. Research in this area would involve synthesizing derivatives of this compound and evaluating their corrosion inhibition efficiency on various metals in different corrosive environments.

| Structural Feature | Contribution to Corrosion Inhibition |

| Aniline Nitrogen | Adsorption onto the metal surface via lone pair electrons. |

| Aromatic Ring | Interaction with the metal surface through π-electrons. |

| Chloro- and Cyclopropoxy- Groups | Modify the electron density and steric factors, influencing adsorption and the formation of a protective film. |

Environmental Fate and Degradation Studies of 2 Chloro 4 Cyclopropoxyaniline Analogues

Microbial Degradation Pathways of Chloroanilines (e.g., Rhodococcus sp. for 2-chloro-4-nitroaniline)

The biodegradation of chloroanilines is a key process in their removal from the environment. sciepub.com Various microorganisms have been identified that can utilize these compounds as a source of carbon, nitrogen, and energy. plos.orgscialert.net

Several bacterial strains have been shown to degrade chloroaniline analogues. Notably, species from the genus Rhodococcus have demonstrated the ability to metabolize these compounds. For instance, Rhodococcus sp. strain MB-P1 is capable of utilizing 2-chloro-4-nitroaniline (B86195) (2-C-4-NA) as its sole source of carbon, nitrogen, and energy. plos.orgnih.gov This degradation is initiated by a flavin-dependent monooxygenase. researchgate.netplos.org Another strain, Rhodococcus sp. An117, has been reported to co-metabolize chloroanilines. plos.orgnih.gov

Other bacteria implicated in the degradation of chloroanilines include Pseudomonas sp., which can degrade p-Chloroaniline (PCA) through the action of oxidoreductases and catechol 2,3-dioxygenase. nih.gov Additionally, strains of Diaphorobacter, Moraxella, and Comamonas have also been identified as capable of degrading various chloroaniline compounds. sciepub.complos.orgnih.gov

Table 1: Microbial Strains and Enzymes in Chloroaniline Degradation

| Microbial Strain | Degraded Compound | Key Enzymes Involved | Reference |

| Rhodococcus sp. MB-P1 | 2-Chloro-4-nitroaniline | Flavin-dependent monooxygenase, Aniline (B41778) dioxygenase | researchgate.netplos.org |

| Rhodococcus sp. An117 | Chloroanilines (co-metabolism) | Catechol dioxygenase | plos.orgnih.gov |

| Pseudomonas sp. CA-1 | p-Chloroaniline | Oxidoreductases, Catechol 2,3-dioxygenase | nih.gov |

| Diaphorobacter PCA039 | p-Chloroaniline | Catechol 2,3-dioxygenase | nih.gov |

| Moraxella sp. G | Chloroaniline | Not specified | plos.org |

The microbial degradation of chloroanilines proceeds through various metabolic pathways, often involving the formation of catechol intermediates which are then subject to ring cleavage. plos.org

In the aerobic degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1, the pathway is initiated by an oxidative hydroxylation, leading to the formation of 4-amino-3-chlorophenol (B108459) (4-A-3-CP). plos.orgsemanticscholar.org This intermediate is then transformed into 6-chlorohydroxyquinol (6-CHQ), which serves as the terminal aromatic intermediate before ring cleavage. researchgate.netplos.org The degradation process results in the release of nitrite, chloride ions, and ammonia. plos.orgnih.gov

For p-chloroaniline, Diaphorobacter PCA039 has been shown to degrade it via a meta-cleavage pathway. nih.gov The identified intermediates in this pathway include 4-chlorocatechol (B124253), 2-hydroxy-5-chloromuconic semialdehyde, 5-chloro-4-oxalocrotonate, 5-chloro-2-oxo-4-hydroxypentanote, and chloro-acetate. nih.gov Similarly, Pseudomonas sp. CA-1 degrades p-chloroaniline with 4-chlorocatechol as a key metabolite. nih.gov

Table 2: Degradation Metabolites of Chloroaniline Analogues

| Original Compound | Microbial Strain | Key Metabolites | Pathway Type | Reference |

| 2-Chloro-4-nitroaniline | Rhodococcus sp. MB-P1 | 4-amino-3-chlorophenol, 6-chlorohydroxyquinol | Aerobic degradation | researchgate.netplos.orgsemanticscholar.org |

| p-Chloroaniline | Diaphorobacter PCA039 | 4-chlorocatechol, 2-hydroxy-5-chloromuconic semialdehyde, 5-chloro-4-oxalocrotonate, 5-chloro-2-oxo-4-hydroxypentanote, chloro-acetate | Meta-cleavage | nih.gov |

| p-Chloroaniline | Pseudomonas sp. CA-1 | 4-chlorocatechol | Not specified | nih.gov |

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)

In addition to microbial breakdown, chloroaniline analogues can be degraded by abiotic processes such as hydrolysis and photolysis. researchgate.netnih.gov Photodegradation, in particular, can be a significant pathway for the transformation of these compounds in the environment. mdpi.comnih.gov

Heterogeneous photocatalysis using materials like titanium dioxide (TiO₂) under UV light has been shown to be an effective method for degrading aniline and its chlorinated derivatives. mdpi.com For instance, the TiO₂-catalyzed photodegradation of 2-chloroaniline (B154045) in an aqueous solution has been found to produce intermediates such as 2-chlorophenol (B165306) and p-benzoquinone. mdpi.com Similarly, the photodegradation of 4-chloroaniline (B138754) in the presence of TiO₂ can yield 3-hydroxy-4-chloronitrobenzene, 4-hydroxynitrobenzene, phenol (B47542), and aniline as intermediate products. mdpi.com

The rate of hydrolysis for some related compounds, such as the herbicide 2,4-D, is influenced by environmental conditions like soil moisture. juniperpublishers.com While specific data on the hydrolysis of 2-Chloro-4-cyclopropoxyaniline analogues is limited, it is a potential abiotic degradation pathway. researchgate.net

Environmental Persistence and Mobility Studies (excluding ecotoxicity details)

The environmental persistence and mobility of chloroanilines are influenced by their chemical properties and interactions with soil and water. nih.govnih.gov Compounds like 4-chloroaniline and 3,4-dichloroaniline (B118046) are considered persistent in the environment. nih.gov They can be transported over long distances in the atmosphere and deposited into water bodies far from their source. nih.gov

The mobility of these compounds in soil can vary. For example, 4-chloroaniline is expected to have high to low mobility in soil depending on the soil's organic matter content. nih.gov Aromatic amines tend to bind strongly to humus, which can reduce their mobility. nih.gov The persistence of these compounds can be significant; for instance, 4-chloroaniline was detected in soil 11 years after the application of a related pesticide. nih.gov Due to their potential for bioaccumulation and long-term persistence, these compounds can accumulate in soil and undergo various chemical transformations. semanticscholar.org

Bioremediation Strategies (e.g., in microbial electrolysis cells for related compounds)

Bioremediation offers a promising approach for the cleanup of sites contaminated with chloroanilines. sciepub.com This can involve bioaugmentation, where specific microbial strains are introduced to enhance degradation. battelle.org

A novel approach for the remediation of chlorinated compounds is the use of bioelectrochemical systems, such as microbial electrolysis cells (MECs). mdpi.com These systems can stimulate and control microbial reductive dechlorination by supplying electrons directly to the dechlorinating bacteria growing on an electrode surface. mdpi.com While research on the direct application of MECs for chloroaniline degradation is emerging, this technology has shown success in the complete mineralization of other chlorinated hydrocarbons in groundwater. mdpi.com The ability to control the rate of reaction by adjusting the electric current is a significant advantage of this technology. mdpi.com

Continuous biofilm reactors have also been investigated for the degradation of p-chloroaniline, demonstrating high removal efficiency. researchgate.net These systems can be designed to remove not only the parent compound but also the resulting ammonium (B1175870) through subsequent nitrification and denitrification processes. researchgate.net

Patent Landscape and Intellectual Property in Chemical Synthesis

Analysis of Synthetic Routes Claimed in Patents

A pivotal document in the patent landscape of 2-Chloro-4-cyclopropoxyaniline is the Chinese patent CN104557631A, filed by SUZHOU GALAXY BIOTECHNOLOGY CO., LTD. This patent discloses a specific preparation method for 2-chloro-4-cyclopropoxy-phenylamine, highlighting a commercially viable synthetic pathway.

The core of the synthesis described in CN104557631A involves a two-step process starting from 3-chloro-4-nitrophenol (B188101). The first step is an etherification reaction where 3-chloro-4-nitrophenol is reacted with a cyclopropyl (B3062369) halide (such as cyclopropyl bromide) under basic conditions to yield 1-chloro-4-cyclopropoxy-2-nitrobenzene. The second and final step is the reduction of the nitro group in the resulting intermediate to an amine, affording the target molecule, this compound.

This patented route is significant for its straightforward approach and utilization of readily available starting materials. The choice of a nitro-group reduction as the final step is a common strategy in the synthesis of aromatic amines. The patent likely provides specific details regarding reaction conditions, such as the choice of base and solvent for the etherification step, and the reducing agent and catalyst for the nitro reduction, which are crucial for optimizing yield and purity.

While CN104557631A stands out as a key patent, the broader landscape for related structures offers additional context. For instance, patents for other cyclopropyl-substituted anilines often involve methods to introduce the cyclopropyl group at different stages of the synthesis. Some approaches might start with a pre-formed cyclopropoxy-benzene derivative that is subsequently chlorinated and animated. Alternative strategies could involve the formation of the cyclopropyl ether linkage on a pre-existing chloroaniline scaffold. Each of these variations can be the subject of separate patent claims, creating a complex web of intellectual property.

Below is an interactive data table summarizing the key transformation claimed in CN104557631A:

Novelty and Inventive Step in Synthesis of this compound Derivatives